![molecular formula C16H21N5O2 B6564032 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 946384-18-5](/img/structure/B6564032.png)

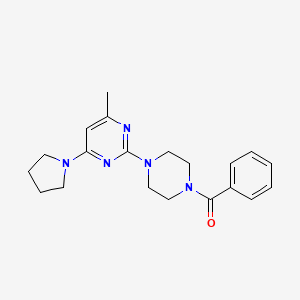

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

Antiproliferative Properties

Indole derivatives containing pyrimidine moieties have been explored for their antiproliferative effects. Specifically, 2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine derivatives demonstrated notable cytotoxicity against HepG2 cells and THP-1, with an IC50 of 0.175 and 1.565 μM, respectively .

Antibacterial Effects

Furan derivatives, including the compound , have shown antibacterial activity against various strains. Notably, they exhibit better antibacterial effects against Streptococcus pyogenes, Proteus vulgaris, and Escherichia coli .

Drug Development

The molecular interactions of these derivatives have been studied through docking simulations, suggesting their suitability for further development as potential drugs .

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain . This can potentially improve cognitive function and memory .

Biochemical Pathways

By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

By inhibiting acetylcholinesterase and enhancing cholinergic neurotransmission, similar compounds can potentially improve cognitive function and memory .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action and stability of similar compounds .

Propiedades

IUPAC Name |

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDQFZYSBJNTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6563949.png)

![2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6563964.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563971.png)

![4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine](/img/structure/B6563976.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563990.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563997.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6563999.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6564005.png)

![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B6564011.png)

![4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6564013.png)

![2-[4-(2-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564022.png)

![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564025.png)

![2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6564040.png)